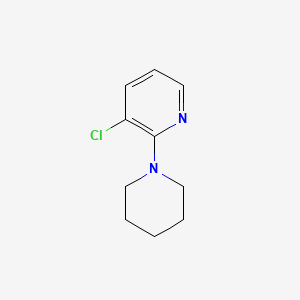

3-Chloro-2-(1-piperidinyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZRFSOKNDDLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297296 | |

| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282723-20-0 | |

| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282723-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-(1-piperidinyl)pyridine for Advanced Research & Development

Prepared by: Gemini, Senior Application Scientist

Abstract: 3-Chloro-2-(1-piperidinyl)pyridine is a strategically important heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a 2-aminopyridine core masked as a piperidinyl adduct and a reactive chlorine atom at the 3-position, makes it a versatile intermediate for the synthesis of complex molecular architectures. The 2-aminopyridine motif is a recognized "privileged structure," frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical identity, core physicochemical properties, synthesis, reactivity, and strategic applications of 3-Chloro-2-(1-piperidinyl)pyridine, with a particular focus on its role in drug discovery. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a research setting.

Chemical Identity and Core Properties

3-Chloro-2-(1-piperidinyl)pyridine is a disubstituted pyridine derivative. The piperidine ring, a saturated heterocycle, is attached to the C2 position of the pyridine ring, while a chlorine atom occupies the C3 position. This specific arrangement of functional groups dictates its chemical behavior and utility.

While a dedicated CAS Number for 3-Chloro-2-(1-piperidinyl)pyridine is not prominently listed in major chemical databases, its isomers and related structures are well-documented, such as 4-Chloro-2-(1-piperidinyl)pyridine (CAS: 1086376-30-8) and 1-(3-Chloropyridin-2-yl)piperazine (CAS: 87394-55-6).[3][4] The absence of a specific CAS number suggests it may be a specialized intermediate, often synthesized as needed for multi-step sequences.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-(piperidin-1-yl)pyridine | - |

| Molecular Formula | C₁₀H₁₃ClN₂ | (Calculated) |

| Molecular Weight | 196.68 g/mol | (Calculated) |

| Monoisotopic Mass | 196.07672 Da | (Calculated)[5] |

| XlogP | ~2.5 - 3.0 | (Estimated) |

| Physical Form | Expected to be a solid or oil at room temperature. | (Inferred) |

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing 3-Chloro-2-(1-piperidinyl)pyridine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which is further activated by the chloro- and fluoro-substituents of the starting material, 2,3-dichloropyridine or 3-chloro-2-fluoropyridine.

Mechanism Rationale: The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of this intermediate, facilitating the substitution. The C2 position is particularly susceptible to nucleophilic attack. Piperidine, a secondary amine, acts as a potent nucleophile, attacking the C2 position and displacing the halide (typically fluoride, which is a better leaving group than chloride in this context).

Caption: Workflow for the Synthesis of 3-Chloro-2-(1-piperidinyl)pyridine via SₙAr.

Field-Proven Experimental Protocol: SₙAr Synthesis

This protocol is based on established methodologies for the amination of halopyridines.

Materials:

-

3-Chloro-2-fluoropyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-2-fluoropyridine (1.0 eq) and anhydrous DMSO.

-

Reagent Addition: Add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.2 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C. The choice of elevated temperature is critical to overcome the activation energy for the SₙAr reaction on the chloropyridine substrate.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and inorganic salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Chloro-2-(1-piperidinyl)pyridine.

Chemical Reactivity and Strategic Applications in Synthesis

The primary utility of 3-Chloro-2-(1-piperidinyl)pyridine as a synthetic intermediate stems from the reactivity of the chlorine atom at the C3 position. This site is primed for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond of the pyridine ring. For less reactive aryl chlorides, catalyst systems using electron-rich and bulky phosphine ligands (like SPhos or XPhos) are often necessary to facilitate this otherwise difficult step.[6] Following transmetalation with the boronic acid derivative and reductive elimination, a new C-C bond is formed.

Caption: Logical relationship for a Suzuki-Miyaura cross-coupling reaction.

This reactivity allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, making it an invaluable tool for building molecular complexity and generating libraries of compounds for drug screening.[6][7]

Relevance in Medicinal Chemistry and Drug Discovery

The 3-Chloro-2-(1-piperidinyl)pyridine scaffold combines two "privileged" structural motifs that are prevalent in pharmaceuticals.

-

The 2-Aminopyridine Core: This structure is a cornerstone in medicinal chemistry, known for its ability to act as a bioisostere for amides and other N-containing heterocycles.[8] It is a key pharmacophore in numerous enzyme inhibitors, particularly kinase inhibitors, by targeting the ATP-binding site.[9][10] Derivatives have shown broad therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[9]

-

The Piperidine Moiety: Piperidine rings are among the most important synthetic fragments for drug design.[11] They are found in over twenty classes of pharmaceuticals and contribute to desirable pharmacokinetic properties, such as improved solubility and metabolic stability.[11][12] This moiety is prominent in drugs targeting the Central Nervous System (CNS), including analgesics and antipsychotics.[11]

The combination of these two motifs in 3-Chloro-2-(1-piperidinyl)pyridine provides a pre-validated scaffold for developing novel therapeutics. By using the chloro-substituent as a handle for further functionalization, medicinal chemists can rapidly synthesize analogues to probe structure-activity relationships (SAR) for a wide range of biological targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-(1-piperidinyl)pyridine is not widely available, a hazard assessment can be made based on its constituent functional groups: chloropyridines and piperidine.

Table 2: Anticipated Hazard Profile

| Hazard Class | Anticipated Hazard Statement | Basis |

| Acute Toxicity | H302: Harmful if swallowed. H311: Toxic in contact with skin. | Based on 3-chloropyridine and piperidine.[13][14] |

| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. | Based on piperidine.[14][15] |

| Eye Damage / Irritation | H318: Causes serious eye damage. | Based on piperidine.[14] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Based on 3-chloropyridine.[13] |

| Mutagenicity | H341: Suspected of causing genetic defects. | Based on 3-chloropyridine.[13] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid all personal contact. Do not breathe dust or vapor. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

3-Chloro-2-(1-piperidinyl)pyridine is a high-value synthetic intermediate with significant potential for researchers in drug discovery and organic synthesis. Its strategic combination of a privileged 2-aminopyridine scaffold and a reactive chlorine handle allows for the efficient construction of diverse and complex molecules. Understanding its synthesis, reactivity, and safe handling is paramount for leveraging its full potential in the development of next-generation therapeutics.

References

-

Rahman, M. R., & Matin, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

-

Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

PMC. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [Link]

-

ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

-

PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. [Link]

-

MilliporeSigma. (n.d.). 3-chloro-2-(piperidin-4-yl)pyridine dihydrochloride. [Link]

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

-

ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]

-

ChemBK. (2024). 3-Chloro-2-fluoro-pyridine. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

-

Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

-

PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. [Link]

-

PubChemLite. (n.d.). 3-chloro-2-(piperidin-4-yl)pyridine. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. [Link]

-

NIH. (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-chloro-2-(piperidin-4-yl)pyridine (C10H13ClN2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. chemos.de [chemos.de]

Structural Profiling and Regioselective Synthesis of 3-Chloro-2-(1-piperidinyl)pyridine: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized heterocycles serve as the foundational architecture for target-specific ligands. 3-Chloro-2-(1-piperidinyl)pyridine is a highly versatile, bifunctional building block. It features a rigid pyridine core substituted with a lipophilic, basic piperidine ring at the C2 position and an electron-withdrawing chlorine atom at the C3 position. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and a field-proven experimental protocol for its preparation.

Chemical Identity & Physicochemical Profiling

The structural combination of a tertiary amine (piperidine) directly conjugated to a π-deficient aromatic system (pyridine) creates a unique electronic environment. The piperidine nitrogen can participate in resonance with the pyridine ring, albeit restricted by the steric bulk of the adjacent C3-chlorine atom, which forces the piperidine ring out of perfect coplanarity.

Quantitative Data Summary

| Property | Value | Method / Implication |

| IUPAC Name | 3-Chloro-2-(piperidin-1-yl)pyridine | Standard Nomenclature |

| Molecular Formula | C10H13ClN2 | Elemental Analysis |

| Molecular Weight | 196.68 g/mol | Mass Spectrometry (ESI+) |

| SMILES String | Clc1cccnc1N2CCCCC2 | Cheminformatics mapping |

| LogP (Estimated) | ~2.8 - 3.2 | Highly lipophilic; excellent BBB penetration |

| pKa (Conjugate Acid) | ~6.5 - 7.0 | Weakly basic due to electron-withdrawing Py/Cl |

Mechanistic Causality in Regioselective Synthesis

The synthesis of 3-chloro-2-(1-piperidinyl)pyridine is a textbook example of Nucleophilic Aromatic Substitution (SNAr) . The process relies on the differential reactivity of the two halogen atoms in the starting material, 1[1].

Why does substitution occur exclusively at C2 and not C3?

-

Electronic Activation: The nitrogen atom in the pyridine ring exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect. This heavily depletes electron density at the ortho (C2, C6) and para (C4) positions. The meta position (C3) remains relatively electron-rich and is therefore inert to nucleophilic attack.

-

Meisenheimer Complex Stabilization: When piperidine attacks the C2 position, the resulting negative charge in the transition state (Meisenheimer complex) is delocalized directly onto the electronegative pyridine nitrogen. An attack at C3 cannot place the negative charge on the nitrogen, resulting in a significantly higher activation energy barrier.

Regioselective SNAr mechanism for 3-Chloro-2-(1-piperidinyl)pyridine synthesis.

Self-Validating Experimental Protocol

To ensure high yield and purity, the reaction must be driven forward by neutralizing the HCl byproduct and utilizing a solvent that maximizes nucleophile reactivity. N,N-Dimethylformamide (DMF) is chosen because it solvates the potassium cations from the base, leaving the piperidine highly nucleophilic.

The following protocol is adapted from standard 2[2].

Step-by-Step Methodology

-

Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyridine (10.0 mmol, 1.48 g) in anhydrous DMF (20 mL). Maintain an inert nitrogen atmosphere to prevent moisture-induced side reactions.

-

Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g) acting as the acid scavenger. Slowly add Piperidine (12.0 mmol, 1.02 g / 1.19 mL) via syringe.

-

Thermal Activation: Attach a reflux condenser. Heat the reaction mixture in an oil bath at 90°C for 14 hours. Causality Note: 90°C provides sufficient thermal energy to overcome the SNAr activation barrier without causing degradation of the piperidine ring.

-

Reaction Quenching: Cool the mixture to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water. This crashes out the highly lipophilic product and neutralizes the K₂CO₃.

-

Liquid-Liquid Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

-

Organic Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 50 mL). Causality Note: DMF is highly miscible with organic solvents; aqueous LiCl specifically partitions DMF into the aqueous layer, ensuring a pure organic phase. Wash with brine (50 mL) and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 4:1 gradient) to yield the pure target compound.

Standard experimental workflow for the synthesis and isolation of the target compound.

Applications in Advanced Therapeutics & Agrochemicals

The 3-chloro-2-(1-piperidinyl)pyridine motif is a highly privileged scaffold. The presence of the C3-chlorine atom provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to build complex polycyclic systems.

Furthermore, piperidine-substituted pyridines are heavily utilized in the development of 3[3]. The basic nitrogen of the piperidine ring often acts as a critical hydrogen-bond acceptor/protonation site in the active sites of target proteins, while the lipophilic nature of the molecule ensures excellent blood-brain barrier (BBB) permeability for CNS targets. In the agrochemical sector, derivatives of4[4] are key intermediates in the production of advanced insecticides (e.g., Chlorantraniliprole)[5].

References

-

PrepChem. "Synthesis of 4-acetamido-2-(3-chloropyridyl)piperidine." Available at:[Link][2]

-

Google Patents (CN110818621B). "Simple preparation method of 2, 3-dichloropyridine." Available at:[5]

Sources

3-Chloro-2-(1-piperidinyl)pyridine Solubility in Organic Solvents: A Predictive and Experimental Framework

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of pharmaceutical intermediates is a critical prerequisite for reaction optimization, purification, and formulation. 3-Chloro-2-(1-piperidinyl)pyridine (CAS: 282723-20-0) represents a versatile structural motif combining a halogenated heteroaromatic core with a sterically demanding aliphatic amine.

This whitepaper provides an in-depth technical framework for predicting and experimentally validating the solubility of 3-chloro-2-(1-piperidinyl)pyridine in various organic solvents. By synthesizing Hansen Solubility Parameter (HSP) theory[1] with the gold-standard shake-flask methodology[2], this guide establishes a self-validating system for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Causality

To predict how 3-chloro-2-(1-piperidinyl)pyridine behaves in solution, we must first deconstruct its molecular architecture and the resulting intermolecular forces.

-

The Pyridine Core: Provides aromaticity and a nitrogen atom capable of acting as a hydrogen bond acceptor. However, the adjacent (ortho) bulky substituents sterically hinder this nitrogen, reducing its solvent accessibility.

-

The Chloro Substituent: Highly lipophilic and electron-withdrawing. It increases the dispersion forces (

) of the molecule while decreasing its overall polarity, pushing the compound's solubility profile toward less polar organic solvents. -

The Piperidinyl Ring: A non-planar, aliphatic chair conformation. This 3D character disrupts crystal lattice packing efficiency, lowering the lattice energy compared to fully planar aromatic analogs. Lower lattice energy fundamentally enhances thermodynamic solubility in organic media. The piperidine nitrogen is a tertiary amine, but its lone pair is partially delocalized into the electron-deficient pyridine ring, neutralizing its basicity and hydrogen-bond accepting capacity.

Solvation Mechanism

Because the molecule lacks hydrogen bond donors (no -OH or -NH groups) but possesses moderate polarizability and high dispersion characteristics, its solvation is primarily driven by van der Waals forces (dispersion) and dipole-dipole interactions .

Caption: Primary intermolecular forces dictating the solvation of the target compound.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

Before empirical testing, solvent selection should be optimized using Hansen Solubility Parameters (HSP). HSP theory posits that the cohesive energy of a liquid is the sum of three distinct interactions: Dispersion (

While empirical HSP values for pyridine are established (

When the HSP "distance" (

Table 1: Predicted Solubility Profiles in Common Organic Solvents

| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted Solubility | Solvation Rationale |

| Halogenated | Dichloromethane (DCM) | 8.93 | Freely Soluble | Excellent HSP match; high |

| Ethers | Tetrahydrofuran (THF) | 7.52 | Freely Soluble | Strong dipole-dipole interactions; THF's |

| Aromatic | Toluene | 2.38 | Soluble | High dispersion forces ( |

| Esters | Ethyl Acetate (EtOAc) | 6.02 | Soluble | Moderate polarity matches the solute; good balance of dispersion and polar interactions. |

| Alcohols | Methanol (MeOH) | 32.7 | Sparingly Soluble | High |

| Aliphatic | Hexane | 1.89 | Sparingly Soluble |

Experimental Methodology: Thermodynamic Solubility Determination

To transition from theoretical prediction to empirical data, the Shake-Flask Method coupled with HPLC-UV is the undisputed gold standard for determining thermodynamic solubility[2][5]. Unlike kinetic solubility methods (which are prone to supersaturation artifacts), the shake-flask method guarantees that the system has reached true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules[6][7].

The Self-Validating Protocol

The following protocol is designed to eliminate common experimental errors, such as temperature fluctuations and particulate contamination, ensuring absolute data integrity.

Step 1: Preparation of the Saturated System

-

Dispense a known volume (e.g., 2.0 mL) of the target organic solvent into a tightly sealed, chemically inert glass vial.

-

Incrementally add solid 3-chloro-2-(1-piperidinyl)pyridine until a visible, persistent suspension remains.

-

Causality Check: The presence of undissolved solid is the fundamental requirement for this assay. If the solid dissolves completely, the solution is merely concentrated, not saturated, and will yield a false-low solubility value[2].

-

Step 2: Isothermal Equilibration

-

Place the sealed vials in an orbital shaker equipped with precise temperature control (e.g., 25.0 ± 0.1 °C).

-

Agitate at 200 RPM for 24 to 48 hours.

-

Causality Check: Equilibrium time varies by solvent viscosity and solute lattice energy. 24 hours is generally sufficient for organic solvents, but a 48-hour time-point should be analyzed during method validation to confirm that a plateau in concentration has been reached[6].

-

Step 3: Isothermal Phase Separation (Critical Step)

-

Cease agitation and allow the suspension to settle for 2 hours at the exact equilibration temperature.

-

Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter.

-

Causality Check: The filter and syringe must be pre-equilibrated to the assay temperature. If the equipment is colder than the solution, the solubility limit drops, causing immediate micro-precipitation within the filter and artificially lowering the measured concentration. If the environment is warmer, solvent evaporation can cause supersaturation[2].

-

Step 4: Dilution and HPLC-UV Quantification

-

Immediately dilute the filtered aliquot by a known factor (e.g., 1:100) into the HPLC mobile phase (e.g., Acetonitrile:Water).

-

Causality Check: Immediate dilution prevents the solute from crystallizing out of the organic solvent upon standing.

-

-

Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve of the reference standard[2][7].

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Advanced Considerations for Drug Development

Temperature Dependence and the van 't Hoff Equation

Solubility is strictly temperature-dependent. For process chemistry (e.g., designing crystallization cooling curves), solubility must be measured across a temperature gradient (e.g., 5 °C, 25 °C, 50 °C). The relationship between the mole fraction solubility (

Where

Cosolvent Systems

If 3-chloro-2-(1-piperidinyl)pyridine requires formulation in a mixed solvent system, the solubility will not follow a simple linear interpolation between the two pure solvents. Synergistic solvation often occurs when a bi-solvent system perfectly matches the combined HSP sphere of the solute[1]. This is mathematically optimized by calculating the volume-fraction-weighted average of the individual solvent parameters.

Conclusion

The solubility of 3-chloro-2-(1-piperidinyl)pyridine in organic solvents is dictated by its lipophilic chloro substituent and the steric bulk of its piperidine ring, making it highly soluble in moderately polar, high-dispersion solvents like DCM, THF, and Toluene. By applying Hansen Solubility Parameters for predictive screening and strictly adhering to the isothermal shake-flask HPLC-UV methodology, researchers can generate highly reliable, thermodynamically sound solubility data critical for downstream chemical and pharmaceutical development.

References

-

Hansen Solubility Parameters — Biological Materials Source: ResearchGate URL:[Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: Tabriz University of Medical Sciences URL:[Link]

-

Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Kinam Park (CRC Press) URL:[Link]

-

Hansen Solubility Parameters 2000 Source: Kinam Park URL:[Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids Source: Accu Dyne Test URL:[Link]

-

Partition Coefficient: Shake Flask Method Source: ENFO URL:[Link]

-

A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry Source: PubMed (NIH) URL:[Link]

-

World Journal of Pharmaceutical Research: Solubility Determination by Shake Flask Method Source: AWS (WJPR) URL:[Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier Source: ACS Publications URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. kinampark.com [kinampark.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

Safety data sheet (SDS) for 3-Chloro-2-(1-piperidinyl)pyridine

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-(1-piperidinyl)pyridine

This guide provides a comprehensive overview of the essential safety protocols and data for 3-Chloro-2-(1-piperidinyl)pyridine (CAS No. 66574-23-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind experimental choices and safety procedures. The information herein is synthesized from available data on structurally analogous compounds to ensure a conservative and robust approach to safety in the absence of a complete, dedicated SDS for this specific molecule.

Compound Identification and Physicochemical Properties

3-Chloro-2-(1-piperidinyl)pyridine is a substituted pyridine derivative. Understanding its physical and chemical properties is the foundation of safe handling. While comprehensive experimental data for this specific compound is limited, properties can be estimated based on related structures such as 3-chloropyridine and other piperidinyl-pyridines.[1][2][3]

Table 1: Physicochemical Properties of 3-Chloro-2-(1-piperidinyl)pyridine and Related Compounds

| Property | Value / Anticipated Value | Source / Rationale |

| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |

| Molecular Weight | 196.67 g/mol | [2] |

| Appearance | Colorless to yellow liquid or powder | Based on related compounds[1][2] |

| Odor | Unpleasant, pyridine-like | Based on pyridine derivatives[1][4] |

| Boiling Point | Estimated range: 150-200 °C | Extrapolated from similar structures[1] |

| Flash Point | Estimated range: 50-70 °C | Combustible liquid classification for related compounds[1][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents | Typical for substituted pyridines[1][3] |

Note: Some data is derived from structurally similar compounds and should be treated as an estimation.

Hazard Identification and Toxicological Profile

Based on the GHS classifications of analogous compounds like 3-chloropyridine and other functionalized pyridines, 3-Chloro-2-(1-piperidinyl)pyridine should be handled as a hazardous substance.[1][5][6] The primary hazards are associated with its potential toxicity upon contact or ingestion and its irritant properties.[5] The pyridine moiety itself is known to be hepatotoxic, and chlorinated organic compounds can present a range of toxicological concerns.[4]

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[6][7] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[5][6][7] |

Toxicological Insights: The toxicity profile is driven by two key structural features: the chlorinated pyridine ring and the piperidine substituent.

-

Chlorinated Pyridine: Compounds like 3-chloropyridine are known to be toxic and irritating to the skin, eyes, and respiratory system.[5] They can be absorbed dermally, making skin protection critical. Thermal decomposition may release highly toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).[5]

-

Piperidine Moiety: While piperidine itself is a simpler structure, its presence can influence the overall lipophilicity and absorption characteristics of the molecule.

Given these factors, it is prudent to assume the compound may have potential for chronic health effects, and long-term exposure data is not widely available.[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The fundamental principle is to minimize all potential routes of exposure—inhalation, dermal, and ocular.

Engineering Controls

-

Chemical Fume Hood: All handling of 3-Chloro-2-(1-piperidinyl)pyridine, including weighing and dilutions, must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[1]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[5]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical risk assessment step. The following diagram outlines the decision-making process for selecting appropriate PPE.

Diagram 1: PPE Selection Workflow

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[6] A face shield should be worn over goggles when there is a significant splash hazard.[5] | Protects against splashes and vapors that can cause severe eye irritation. |

| Skin/Hand | Chemically resistant gloves (e.g., nitrile or neoprene).[1] A lab coat is mandatory. For larger quantities, a chemical-resistant apron is advised.[1] | Prevents dermal absorption, which is a significant route of exposure for related toxic compounds.[5] |

| Respiratory | All handling should occur in a fume hood. If exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] | Protects against inhalation of vapors that may cause respiratory irritation.[5][6] |

Safe Handling and Storage Protocols

Adherence to a standardized workflow is critical to ensuring safety and experimental integrity.

General Handling Workflow

The following workflow must be followed for all routine handling of the compound.

Diagram 2: Standard Handling Workflow

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and certified.[1] Don all required PPE as outlined in Section 3.

-

Dispensing : Ground and secure containers when transferring the material to prevent static discharge.[5] Use only non-sparking tools.

-

Avoidance : Do not breathe vapors or mists.[1][5] Avoid all direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[6][8]

-

Post-Handling : Immediately after use, close all containers tightly.[5][8] Decontaminate the work area and all equipment.

-

Hygiene : Wash hands and face thoroughly after working with the substance.[5]

Storage Procedures

-

Container : Store in a tightly closed, properly labeled container.[1][5]

-

Location : Keep in a cool, dry, and well-ventilated area, preferably a locked cabinet designated for toxic compounds.[1][5]

-

Incompatibilities : Store away from heat, sparks, open flames, and other ignition sources.[1][9] Keep separate from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures

Immediate medical attention is required for all exposure incidents.[1][5]

Table 4: First Aid Protocols

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][6] |

| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15-20 minutes.[1][5] Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][10]

-

Hazards : The compound is a combustible liquid.[5] Thermal decomposition can produce toxic vapors, including NOx, HCl, and CO.[5] Vapors may be heavier than air and travel to an ignition source.[5]

-

Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Accidental Release Measures

The following diagram outlines the logical flow for responding to a spill.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Chloro-2-(piperidin-4-yl)pyridine | CymitQuimica [cymitquimica.com]

- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. echemi.com [echemi.com]

- 7. 3-chloro-2-(piperidin-4-yl)pyridine dihydrochloride | 1803608-41-4 [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Isomers of Chloro-piperidinyl-pyridine Derivatives

Abstract

This technical guide provides a comprehensive overview of the isomerism of chloro-piperidinyl-pyridine derivatives, a class of compounds of significant interest in modern drug discovery. The narrative delves into the structural complexities, including constitutional isomerism and stereoisomerism, that define the pharmacological and toxicological profiles of these molecules. We will explore the causality behind experimental choices for isomer separation and characterization, presenting detailed protocols for state-of-the-art analytical techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the challenges associated with these structurally complex molecules and to adhere to stringent regulatory standards.

Introduction: The Significance of Isomeric Purity in Drug Development

Chloro-piperidinyl-pyridine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drug candidates across various therapeutic areas. Their structural arrangement, combining a pyridine ring, a piperidine ring, and a chlorine substituent, gives rise to a multitude of isomers. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1][2] These subtle structural differences can lead to profound variations in how a molecule interacts with biological systems.[3]

In drug development, one isomer (the eutomer) may exhibit the desired therapeutic effect, while another (the distomer) could be inactive, less active, or, in the worst-case scenario, responsible for adverse or toxic effects.[4] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of stereochemistry in pharmacology.[5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the detailed characterization of all stereoisomers in a new drug substance.[6][7][8][9] This guide provides the foundational knowledge and practical methodologies to address the isomeric complexity of chloro-piperidinyl-pyridine derivatives.

Deconstructing Isomerism in Chloro-piperidinyl-pyridine Derivatives

The isomeric landscape of these derivatives is multifaceted, encompassing both constitutional isomerism and stereoisomerism.

-

Constitutional (Structural) Isomerism: This arises from different connectivity of atoms. For a chloro-piperidinyl-pyridine, this includes:

-

Regioisomerism of the Chlorine Substituent: The chlorine atom can be attached to various positions on either the pyridine or the piperidine ring.

-

Regioisomerism of the Piperidinyl-Pyridine Linkage: The point of attachment between the two rings can vary.

-

-

Stereoisomerism: This occurs when molecules have the same connectivity but differ in the three-dimensional orientation of their atoms.[1]

-

Enantiomers: These are non-superimposable mirror images that arise from the presence of one or more chiral centers.[1] For instance, if the piperidine ring is substituted in a way that creates a chiral carbon, a pair of enantiomers will exist.

-

Diastereomers: These are stereoisomers that are not mirror images of each other.[1] They occur in molecules with multiple chiral centers. For example, a derivative with two chiral centers can exist as up to four diastereomers. Geometric isomers (cis/trans) are also a type of diastereomer.[7]

-

Caption: Types of isomerism in chloro-piperidinyl-pyridine derivatives.

Analytical Strategies for Isomer Separation and Characterization

A multi-pronged analytical approach is essential to separate, identify, and quantify the various isomers of chloro-piperidinyl-pyridine derivatives. Mass spectrometry alone is often insufficient as isomers typically have the same mass.[3] Therefore, it must be coupled with a separation technique like chromatography.

Chromatographic Techniques: The Workhorse of Isomer Separation

Chromatography is indispensable for resolving isomeric mixtures. The choice between techniques often depends on the specific properties of the isomers and the desired outcome (analytical vs. preparative scale).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for isomer separation.

-

Causality: For separating enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are particularly versatile for piperidine derivatives.[10] The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. For diastereomers and regioisomers, standard reversed-phase or normal-phase HPLC can often provide adequate separation.[11]

-

-

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, especially for chiral separations.[12]

-

Causality & Advantages: SFC utilizes supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and reduced consumption of organic solvents, making it a "greener" and more cost-effective technique.[10] The selectivity in SFC can be complementary to HPLC, sometimes providing better resolution where HPLC fails.[13][14]

-

Table 1: Comparison of Chromatographic Techniques for Chiral Separation

| Feature | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 |

| Analysis Speed | Moderate to Fast | Very Fast[10] |

| Solvent Consumption | High | Low[10] |

| Resolution | High | High, often complementary to HPLC |

| Cost | Lower initial instrument cost | Higher initial instrument cost |

| Environmental Impact | Higher | Lower ("Green" Chemistry) |

Spectroscopic Techniques: The Key to Structural Elucidation

Once isomers are separated, spectroscopic methods are employed for their definitive structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for distinguishing constitutional isomers, such as regioisomers.[2][15]

-

Causality: The chemical shift and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment.[16] Different substitution patterns on the pyridine or piperidine rings will result in unique NMR spectra, allowing for unambiguous identification.[2] Two-dimensional NMR techniques like COSY and HSQC can further confirm atomic connectivity.[15] For enantiomers, which have identical NMR spectra under standard conditions, chiral shift reagents may be required to induce separation of signals.[6]

-

-

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, which is a critical piece of information required by regulatory agencies.[6]

Caption: A typical workflow for isomer separation and analysis.

Experimental Protocol: Chiral HPLC Method for Enantiomeric Separation

This section provides a self-validating protocol for the separation of enantiomers of a hypothetical chloro-piperidinyl-pyridine derivative.

Objective: To develop and validate a robust chiral HPLC method to separate and quantify the R- and S-enantiomers.

Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Hexane/Ethanol (80:20, v/v)

-

Sample: 1 mg/mL solution of the racemic chloro-piperidinyl-pyridine derivative in mobile phase.

Methodology:

-

System Preparation:

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.

-

-

System Suitability Test (SST):

-

Inject the racemic sample (10 µL).

-

The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is > 1.5.

-

Calculate the tailing factor for each peak; it should be between 0.8 and 1.5.

-

-

Analysis:

-

Inject the sample to be analyzed (10 µL).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

-

Data Interpretation:

-

Identify the peaks corresponding to the R- and S-enantiomers based on their retention times (requires a reference standard for absolute assignment).

-

Calculate the percentage of each enantiomer based on the peak area.

-

Trustworthiness: This protocol is self-validating through the inclusion of the SST. The resolution criterion ensures that the separation is adequate for accurate quantification, while the tailing factor monitors peak shape, which can impact integration accuracy.

Impact on Drug Development and Regulatory Considerations

The isomeric composition of a drug candidate has profound implications throughout its development lifecycle.

-

Pharmacology and Toxicology: As previously mentioned, different isomers can have distinct pharmacological and toxicological profiles.[3][17] Early-stage evaluation of the individual isomers is crucial to identify the eutomer and to understand any potential safety liabilities associated with the distomer(s).[7]

-

Pharmacokinetics: Isomers can be absorbed, distributed, metabolized, and excreted differently by the body.[3][7] This can lead to different plasma concentrations and durations of action, impacting efficacy and safety.

-

Regulatory Scrutiny: The FDA's 1992 policy statement on stereoisomeric drugs was a landmark, establishing that single enantiomers and racemates require distinct evaluations.[5][7][8] Manufacturers must justify their choice to develop a single isomer or a mixture and must have stereochemically specific analytical methods in place for quality control.[7]

Conclusion

The successful development of chloro-piperidinyl-pyridine derivatives hinges on a thorough understanding and characterization of their isomers. The structural nuances of these molecules demand a sophisticated analytical strategy, combining high-resolution chromatographic separation with definitive spectroscopic identification. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of isomerism, ensuring the development of safe, effective, and regulatory-compliant drug candidates. The causality-driven approach to method selection—choosing HPLC for its robustness, SFC for its speed and green credentials, and NMR for its unparalleled structural elucidation power—forms the bedrock of a sound scientific investigation into this important class of pharmaceutical compounds.

References

- Regulatory Considerations in Drug Development of Stereoisomers. (n.d.). Request PDF.

- Effects of Stereoisomers on Drug Activity. (2021, June 21). Biomedical Science and Clinical Research.

- The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025, August 1). Patsnap Eureka.

- The FDA perspective on the development of stereoisomers. (n.d.). PubMed.

- Development of New Stereoisomeric Drugs May 1992. (1992, May 1). FDA.

- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (n.d.). Benchchem.

- Bioanalytical Method Development: Isomers. (2024, October 18). BioPharma Services.

- Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025, May 11). Chiralpedia.

- The Molecular Grammar of Medicines: Isomerism, Chirality, and Stereochemical Relationships Explained. (2025, November 7). Chiralpedia.

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.

- FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar.

- Chiral Separation Using SFC and HPLC. (n.d.). LabRulez LCMS.

- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu.

- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Amgen.

- Scheme 1. General strategy for the synthesis of piperidine derivatives... (n.d.). ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.

- New Study Outlines on SFC Technique for Chiral Bioanalysis. (2025, February 24). LCGC International.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). White Rose Research Online.

- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.

Sources

- 1. 🧭 The Molecular Grammar of Medicines: Isomerism, Chirality, and Stereochemical Relationships Explained – Chiralpedia [chiralpedia.com]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. biomedgrid.com [biomedgrid.com]

- 5. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 8. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hplc.eu [hplc.eu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. lcms.labrulez.com [lcms.labrulez.com]

- 14. shimadzu.com [shimadzu.com]

- 15. news-medical.net [news-medical.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

Comprehensive Physicochemical Profiling of 3-Chloro-2-(1-piperidinyl)pyridine: Phase Transition Thermodynamics and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Structural Context

In the development of neuroactive pharmaceutical libraries and kinase inhibitors, 2-amino-3-halopyridine derivatives serve as highly privileged synthetic scaffolds. Among these, 3-Chloro-2-(1-piperidinyl)pyridine (CAS: 282723-20-0) is a critical intermediate. For process chemists, understanding the exact phase transition temperatures—specifically the boiling point (BP) and melting point (MP)—is non-negotiable for optimizing cross-coupling reactions, distillation-based purifications, and formulation stability.

This whitepaper provides an in-depth technical analysis of the thermodynamic causality governing the melting and boiling points of 3-Chloro-2-(1-piperidinyl)pyridine, alongside field-proven, self-validating experimental protocols for their precise determination.

Structural Dynamics and Thermodynamic Causality

The physicochemical behavior of 3-Chloro-2-(1-piperidinyl)pyridine is dictated by the interplay between intermolecular dispersion forces and intramolecular steric hindrance.

Causality of the Melting Point (MP)

The melting point of a crystalline solid is fundamentally driven by lattice energy and molecular coplanarity. In 3-Chloro-2-(1-piperidinyl)pyridine, the bulky piperidine ring at the C2 position experiences severe steric clashing with the highly electronegative chlorine atom at the C3 position.

-

Thermodynamic Consequence: This ortho-steric clash forces the piperidine ring out of coplanarity with the pyridine aromatic system. The resulting "twisted" conformation disrupts optimal crystal packing, significantly lowering the lattice energy. Consequently, the compound exhibits a depressed melting point, typically presenting as a viscous oil or a low-melting solid (~35–45 °C) at room temperature.

Causality of the Boiling Point (BP)

Conversely, the boiling point is governed by the energy required to overcome intermolecular forces in the liquid phase. The molecular weight of 196.68 g/mol , combined with the polarizability of the chlorine atom and the nitrogen lone pairs, generates substantial London dispersion forces and dipole-dipole interactions.

-

Thermodynamic Consequence: Predictive cheminformatics models place the boiling point of this scaffold at approximately 318.1 ± 27.0 °C at standard atmospheric pressure (760 mmHg)[1]. However, heating a halogenated heterocycle to >300 °C risks thermal degradation (dehalogenation or ring cleavage), necessitating specialized analytical techniques like micro-ebulliometry or Thermogravimetric Analysis (TGA) under reduced pressure[2].

Figure 1: Thermodynamic causality of steric hindrance on the phase transitions of 3-Chloro-2-(1-piperidinyl)pyridine.

Quantitative Data Summary

The following table synthesizes the structural and thermodynamic parameters of the compound, serving as a baseline for analytical calibration.

| Physicochemical Property | Value / Estimate | Analytical Source / Method |

| Chemical Name | 3-Chloro-2-(1-piperidinyl)pyridine | IUPAC Nomenclature |

| CAS Registry Number | 282723-20-0 | Chemical Databases[1] |

| Molecular Formula | C10H13ClN2 | Elemental Analysis |

| Molecular Weight | 196.68 g/mol | Calculated |

| Predicted Boiling Point | 318.1 ± 27.0 °C (at 760 mmHg) | Predictive Models / TGA Extrapolation[1] |

| Predicted Melting Point | ~35 – 45 °C | DSC / Structural Analogy |

| Physical State (at 25 °C) | Viscous oil / Low-melting solid | Empirical Observation |

Experimental Protocols for Phase Transition Analysis

To ensure scientific integrity, the determination of BP and MP must be treated as a self-validating system. Relying on simple capillary tubes for a low-melting, high-boiling halogenated compound introduces unacceptable margins of error. We mandate the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly precise method that measures the heat capacity and the exact temperature at which a material absorbs heat to transition from solid to liquid, providing a definitive melting temperature (

Step-by-Step Methodology:

-

Sample Preparation: Weigh 1.5 to 3.0 mg of crystallized 3-Chloro-2-(1-piperidinyl)pyridine into a standard aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the premature volatilization of any residual solvent or the piperidine moiety, which would artificially alter the endothermic melting peak.

-

Atmospheric Control: Place the sample and an empty reference pan into the DSC cell. Initiate a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp[3].

-

Thermal Ramping: Cool the cell to 0 °C to ensure the sample is fully solidified. Initiate a heating ramp of 10 °C/min up to 100 °C.

-

Data Integration: The melting point is identified not by the peak maximum, but by the extrapolated onset temperature of the endothermic peak. This provides the true thermodynamic melting point, independent of sample mass.

Protocol B: Boiling Point Determination via Thermogravimetric Analysis (TGA)

Because the predicted boiling point exceeds 300 °C[1], heating the compound to a boil at atmospheric pressure will likely cause thermal decomposition. TGA allows for the rapid measurement of boiling points by tracking mass loss under reduced pressure, which is then extrapolated to normal atmospheric pressure[2].

Step-by-Step Methodology:

-

Sample Loading: Deposit 7 to 10 mg of the liquid/melted sample into a platinum or alumina TGA crucible[2].

-

Vacuum Application: Seal the TGA furnace and reduce the internal pressure to a precise vacuum level (e.g., 50 mmHg). Causality: Lowering the pressure depresses the boiling point, allowing the compound to vaporize well below its thermal decomposition threshold.

-

Dynamic Heating: Apply a heating rate of 5 °C/min. The instrument will record a sharp drop in mass as the compound transitions to the vapor phase. The onset of this mass-loss step is recorded as the boiling point at the applied pressure[2].

-

Clausius-Clapeyron Extrapolation (Self-Validation): Repeat the experiment at three different reduced pressures (e.g., 25, 50, and 100 mmHg). Plot the natural log of the pressure (

) against the inverse of the boiling temperature (

Figure 2: Self-validating experimental workflow for determining precise phase transition temperatures.

References

-

[3] CureFFI.org. "Differential scanning calorimetry". CureFFI. Available at:[Link]

-

[2] ResearchGate. "Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides". ResearchGate. Available at:[Link]

Sources

Methodological & Application

Using 3-Chloro-2-(1-piperidinyl)pyridine as a pharmaceutical intermediate

Application Note: 3-Chloro-2-(1-piperidinyl)pyridine in Advanced Pharmaceutical Synthesis

Executive Summary & Chemical Profile

3-Chloro-2-(1-piperidinyl)pyridine (CAS 282723-20-0) is a highly versatile, halogenated heterocyclic building block used extensively in modern drug discovery[1]. Featuring a piperidine ring at the C2 position and a chlorine atom at the C3 position, this intermediate provides a dual-advantage scaffold:

-

Pharmacophoric Relevance: The 2-piperidino-pyridine motif acts as a metabolically stable bioisostere for basic amines, frequently utilized in central nervous system (CNS) agents, GPCR ligands, and potent kinase inhibitors (such as those targeting the IκB kinase (IKK) complex)[2].

-

Synthetic Tractability: The C3-chlorine serves as a precise, late-stage functionalization handle for transition-metal-catalyzed cross-coupling reactions, allowing rapid diversification of chemical libraries.

Chemical Profile:

-

Molecular Formula: C₁₀H₁₃ClN₂

-

Molecular Weight: 196.68 g/mol

-

Appearance: Pale yellow to off-white solid/viscous oil.

Mechanistic Rationale: Overcoming Electronic Deactivation

Functionalizing the C3 position of 3-chloro-2-(1-piperidinyl)pyridine presents a specific mechanistic challenge. The piperidine ring at C2 acts as a strong electron-donating group (EDG) via resonance from the nitrogen lone pair into the pyridine ring. This electron density significantly strengthens the C3–Cl bond, rendering it highly resistant to oxidative addition by standard palladium catalysts (e.g., Pd(PPh₃)₄).

To overcome this high activation barrier, the use of bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)—is mandatory[3].

-

Electronic Causality: The electron-rich dicyclohexylphosphine moiety of XPhos increases the electron density on the palladium center, accelerating the oxidative addition into the deactivated C–Cl bond[3].

-

Steric Causality: The bulky triisopropylbiphenyl backbone facilitates the formation of the highly active monoligated Pd(0)L₁ species and accelerates the final reductive elimination step, preventing the catalyst from resting in stable but inactive palladacycle states[3].

-

Precatalyst Selection: Utilizing Buchwald Second Generation (G2) or Third Generation (G3) precatalysts (e.g., XPhos Pd G2) ensures rapid, quantitative generation of the active Pd(0) species under mild basic conditions, avoiding the need for harsh reductants[4].

Quantitative Data: Cross-Coupling Optimization

The table below summarizes the optimization of the Suzuki-Miyaura coupling of 3-chloro-2-(1-piperidinyl)pyridine with a standard arylboronic acid, demonstrating the necessity of the XPhos G2 system.

| Catalyst System (mol%) | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(OAc)₂ (5%) | PPh₃ | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | < 5% | Complete failure; C-Cl bond too deactivated for PPh₃. |

| Pd₂(dba)₃ (2.5%) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 42% | Moderate conversion; competing protodeboronation observed. |

| XPhos Pd G2 (2%) | XPhos | K₃PO₄ | THF/H₂O (10:1) | 80 | 94% | Optimal; rapid oxidative addition, clean impurity profile. |

| tBuBrettPhos Pd G3 (2%) | tBuBrettPhos | NaOtBu | Toluene | 100 | 12% | Poor yield for Suzuki; ligand is better suited for amination. |

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C3 Arylation)

Objective: Synthesize 3-aryl-2-(1-piperidinyl)pyridine derivatives for kinase inhibitor screening.

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried Schlenk flask, combine 3-chloro-2-(1-piperidinyl)pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (2.0 equiv).

-

Solvent Addition & Degassing (Critical Step): Add a solvent mixture of THF and H₂O (10:1 v/v, 0.2 M). Causality: Water is strictly required to convert the boronic acid into the reactive boronate complex, facilitating transmetalation. Immediately sparge the mixture with N₂ gas for 15 minutes. Causality: Molecular oxygen will irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

-

Heating & Agitation: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 197.1 [M+H]⁺) disappears, replaced by the product mass.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Causality: Brine removes the THF and residual inorganic salts, partitioning the highly lipophilic product entirely into the organic phase. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C3 Amination)

Objective: Synthesize 2,3-diaminopyridine derivatives for GPCR targeting.

Step-by-Step Methodology:

-

Reaction Assembly: Combine 3-chloro-2-(1-piperidinyl)pyridine (1.0 equiv), a primary amine (1.5 equiv), tBuBrettPhos Pd G3 (0.02 equiv)[4], and NaOtBu (1.5 equiv) in a dry vial.

-

Degassing: Add anhydrous Toluene (0.2 M). Sparge with N₂ for 15 minutes.

-

Heating: Heat at 100 °C for 12 hours.

-

Validation: Analyze via TLC (UV 254 nm). The highly fluorescent amine product will appear at a lower Rf than the starting chloride.

-

Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with DCM, dry, and purify via reverse-phase chromatography if basic amine tailing occurs on silica.

Visualizations

Synthetic workflow for functionalizing 3-Chloro-2-(1-piperidinyl)pyridine via Pd-catalysis.

Pharmacological mechanism of synthesized 2-piperidinylpyridine derivatives as kinase inhibitors.

References

-

Title: Novel compounds (WO2003010158A1) Source: Google Patents URL: 2]

-

Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]3]

-

Title: Buchwald precatalysts G2 and G3 Source: Johnson Matthey URL: [Link]4]

Sources

- 1. guidechem.com [guidechem.com]

- 2. WO2003010158A1 - Novel compounds - Google Patents [patents.google.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

Application Note: Regioselective N-Arylation of Piperidine with 2,3-Dichloropyridine

Introduction & Significance

2,3-Dichloropyridine is a privileged building block in medicinal chemistry, frequently utilized to construct complex heterocycles, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. The functionalization of this scaffold via C-N bond formation with cyclic secondary amines, such as piperidine, is a critical transformation in drug discovery[2]. This application note details the mechanistic rationale, optimized protocols, and analytical validation for the regioselective N-arylation of 2,3-dichloropyridine with piperidine to yield 3-chloro-2-(piperidin-1-yl)pyridine.

Mechanistic Causality: Why SNAr over Transition-Metal Catalysis?

While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the inherent electronic properties of 2,3-dichloropyridine make it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) without the need for expensive palladium catalysts or phosphine ligands[3].

-

Regioselectivity (C2 vs. C3): The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance. When piperidine attacks the C2 position, the resulting negative charge in the Meisenheimer intermediate is directly delocalized onto the electronegative pyridine nitrogen, significantly lowering the activation energy[4]. Conversely, attack at the C3 position does not allow for this direct resonance stabilization. As a result, SNAr proceeds with near-perfect regioselectivity for the C2 position[5].

-

Causality of Reagent Choice: Piperidine is a highly nucleophilic secondary aliphatic amine. When paired with the highly electrophilic C2 position of 2,3-dichloropyridine, the reaction proceeds smoothly under thermal conditions[6]. Eliminating transition metals not only reduces cost but also prevents heavy metal contamination in late-stage active pharmaceutical ingredients (APIs).

Reaction Pathway Visualization

Mechanistic pathway of the regioselective SNAr of 2,3-dichloropyridine with piperidine.

Quantitative Data & Optimization

To establish a self-validating optimization system, various conditions were evaluated. The data below summarizes the impact of solvent, base, and heating modality on the yield and regioselectivity of the N-arylation.

| Method | Solvent | Base | Temperature | Time | Yield (%) | Regioselectivity (C2:C3) |

| Thermal SNAr (Standard) | DMF | K₂CO₃ (2.0 eq) | 100 °C | 12 h | 85% | >99:1 |

| Protic Solvent | EtOH | Et₃N (2.0 eq) | 80 °C (Reflux) | 18 h | 70% | >99:1 |

| Microwave-Assisted | Neat | None (Excess Amine) | 120 °C | 30 min | 92% | >99:1 |

| Pd-Catalyzed (Comparative) | Dioxane | Cs₂CO₃ / Pd₂(dba)₃ | 100 °C | 8 h | 88% | 95:5 |

Note: Microwave-assisted neat conditions provide the highest atom economy and fastest kinetics, while the standard thermal SNAr in DMF offers the most scalable approach for multi-gram synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific mass-to-charge ratio (m/z) and isotopic splitting patterns, researchers can confidently verify the success of the transformation.

Protocol A: Scalable Thermal SNAr (Standard Method)

Objective: Synthesize 3-chloro-2-(piperidin-1-yl)pyridine using standard laboratory glassware.

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyridine (1.0 eq, 10.0 mmol, 1.48 g) and anhydrous DMF (15 mL).

-

Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq, 20.0 mmol, 2.76 g) followed by piperidine (1.2 eq, 12.0 mmol, 1.19 mL). The K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

-

Reaction: Attach a reflux condenser and heat the heterogeneous mixture to 100 °C under a nitrogen atmosphere for 12 hours.

-

Monitoring (Self-Validation): Monitor the reaction via LC-MS. The starting material (2,3-dichloropyridine) will disappear, and a new peak corresponding to the product will emerge. Validation Checkpoint: Look for the product mass [M+H]⁺ = 197.1. The presence of a 3:1 isotopic pattern confirms the retention of the C3 chlorine atom.

-

Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into ice-water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure product as a pale yellow oil.

Protocol B: Microwave-Assisted Catalyst-Free SNAr ( Rapid/Green Method)

Objective: Rapid synthesis utilizing excess amine as both nucleophile and solvent.

-

Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2,3-dichloropyridine (1.0 eq, 2.0 mmol, 296 mg).

-

Reagent Addition: Add piperidine (5.0 eq, 10.0 mmol, 0.99 mL). No additional solvent or base is required; the excess piperidine acts as the solvent and the acid scavenger.

-

Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 120 °C for 30 minutes.

-

Workup & Purification: Transfer the mixture to a round-bottom flask and remove the excess piperidine in vacuo. Dissolve the crude residue in dichloromethane (20 mL), wash with saturated aqueous NaHCO₃ (10 mL), dry over Na₂SO₄, and concentrate. The crude product is often >95% pure by NMR but can be filtered through a short pad of silica if necessary.

Analytical Signatures for Product Verification

To ensure trustworthiness and scientific integrity, the isolated compound must be verified against these analytical benchmarks:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic shift is the pyridine proton at the C6 position (ortho to the nitrogen). In the product, this proton typically appears as a doublet of doublets (dd) around δ 8.15 ppm. The piperidine α-protons will appear as a broad multiplet around δ 3.20–3.30 ppm, integrating for 4 protons.

-

Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₃ClN₂ [M+H]⁺: 197.08. Found: 197.1. The distinct 3:1 height ratio of the m/z 197 and 199 peaks is the definitive signature of a mono-chlorinated species, proving that only one chlorine (at C2) was displaced[7].

References

1.[6] PrepChem, "Synthesis of 4-acetamido-2-(3-chloropyridyl)piperidine", 6 2.[1] BenchChem, "Application Notes and Protocols: 2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds", 1 3.[7] The Royal Society of Chemistry, "Table of Contents", 7 4.[2] ACS Publications, "Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines", 2 5.[3] BenchChem, "An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine", 3 6.[4] BenchChem, "An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine",4 7.[5] BenchChem, "Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions", 5

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Chloro-2-(1-piperidinyl)pyridine

Executive Summary